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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions for experiments

involving IMM-01, a recombinant human signal-regulatory protein alpha (SIRPα)-Fc fusion

protein targeting CD47.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IMM-01?

A1: IMM-01 is a SIRPα-Fc fusion protein that functions as a checkpoint inhibitor by targeting

CD47 on the surface of tumor cells.[1] CD47 transmits a "don't eat me" signal to macrophages

by binding to SIRPα on their surface. By blocking this interaction, IMM-01 promotes the

phagocytosis of tumor cells by macrophages.[1][2][3] Furthermore, IMM-01 has a dual

mechanism of action: it not only blocks the "don't eat me" signal but also activates an "eat me"

signal, further enhancing anti-tumor activity.[1][2] Activated macrophages can then present

tumor antigens to T cells, initiating an adaptive immune response and potentially converting

immunologically "cold" tumors into "hot" tumors by releasing chemokines like CXCL9 and

CXCL10.

Q2: What are the key molecular features of IMM-01?

A2: IMM-01 is a recombinant human SIRPα IgG1 fusion protein.[4] A distinguishing feature of

its design is its weak binding to human erythrocytes, which is intended to avoid the severe

hemolysis and "antigen sink effect" observed with some anti-CD47 monoclonal antibodies.[4] It
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also has a smaller molecular weight, approximately half that of a typical IgG molecule, which

may improve tissue permeability and bioavailability. Preclinical studies have indicated low

antigenicity with no anti-drug antibodies (ADA) detected.

Q3: What is the rationale for combining IMM-01 with other therapies, such as PD-1 inhibitors?

A3: While IMM-01 has shown activity as a monotherapy, its efficacy may be enhanced when

used in combination with other anti-cancer agents. Preclinical studies have demonstrated a

strong synergistic effect when IMM-01 is combined with a PD-1 antibody. The rationale is that

by promoting macrophage-mediated phagocytosis and tumor antigen presentation, IMM-01 can

increase T-cell infiltration into the tumor microenvironment (turning "cold" tumors "hot"). This

increased T-cell presence can then be more effectively leveraged by PD-1 inhibitors, which

work by restoring the anti-tumor activity of T cells. Due to a lack of expected efficacy in later-

phase studies, the development of IMM-01 as a monotherapy was terminated to focus on

combination therapies.[5]

Q4: What is the current clinical development status of IMM-01?

A4: IMM-01 has been evaluated in Phase I and Phase II clinical trials for relapsed or refractory

hematologic malignancies, including lymphoma.[3][4] It has also been studied in combination

with PD-1 antibodies for relapsed and refractory solid tumors. A Phase Ib/II clinical study of

IMM-01 combined with a PD-1 antibody in patients with relapsed and refractory malignant

tumors has completed the first patient enrollment and administration.

Troubleshooting Guides
Issue 1: Suboptimal in vivo anti-tumor efficacy in monotherapy studies.
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Potential Cause Troubleshooting Steps

Insufficient T-cell infiltration in the tumor model

("cold tumor").

IMM-01's mechanism relies in part on

subsequent T-cell activation. Consider using

tumor models known to have a more immune-

infiltrated microenvironment. Evaluate the

baseline immune cell composition of your tumor

model.

Tumor intrinsic resistance mechanisms.

Investigate downstream signaling pathways in

the tumor cells that may inhibit apoptosis or

phagocytosis, even after CD47 blockade.

Suboptimal dosing or administration schedule.

Review the pharmacokinetic and

pharmacodynamic data. The terminal half-life of

IMM-01 has been reported to be between 53.8

and 73.3 hours.[4] Ensure the dosing schedule

maintains adequate target engagement.

Limited efficacy as a single agent.

As observed in its clinical development, IMM-

01's full potential may be realized in

combination therapies.[5] Consider combination

studies with checkpoint inhibitors (e.g., anti-PD-

1/PD-L1) or other targeted agents.

Issue 2: Hematological abnormalities observed in preclinical or clinical studies.
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Potential Cause Troubleshooting Steps

Transient thrombocytopenia.

A transient decrease in platelet count has been

reported, typically returning to baseline within 24

to 48 hours post-infusion.[4] Monitor platelet

levels closely after administration.

Anemia.

While IMM-01 is designed to have weak binding

to red blood cells, anemia has been observed in

a small percentage of patients in clinical trials.[3]

Monitor hemoglobin and hematocrit levels. In

case of significant anemia, a dose reduction or

interruption may be necessary.

Dose-limiting toxicities (DLTs).

In early dose-escalation studies, no DLTs were

observed up to 1.0 mg/kg.[4] However, it is

crucial to follow a standard 3+3 dose-escalation

design to establish safety and determine the

recommended Phase 2 dose (RP2D).[4][5]

Quantitative Data Summary
Table 1: Phase I Monotherapy Dose Escalation and Clinical Response in Relapsed/Refractory

Lymphoma
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Dose Cohort (mg/kg) Number of Patients Key Responses

0.003 14 (total across all cohorts)

One patient with Follicular

Lymphoma (FL) had a

Complete Response (CR) and

maintained a 26-week

response at the 0.01 mg/kg

dose.

0.01

One patient with Hodgkin's

Lymphoma (HL) who had

failed a PD-1 inhibitor was

confirmed to have a Partial

Response (PR) at 27 weeks at

the 0.15 mg/kg dose.

0.05

One patient with Marginal

Zone Lymphoma (MZL)

maintained Stable Disease

(SD) for 12 weeks at the 0.15

mg/kg dose.

0.15

One patient with HL and one

with FL maintained a shrunk

SD for 12 weeks at the 0.5

mg/kg dose.

0.5

One patient with

Angioimmunoblastic T-cell

Lymphoma (AITL) was

evaluated as a shrunk SD after

5 doses at the 1.0 mg/kg dose.

1.0

Data as of February 08, 2021.

[4]

Table 2: Pharmacokinetic Parameters of IMM-01
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Parameter Value

Terminal Half-life (t½) 53.8 - 73.3 hours

AUC and Cmax
Nonlinear increases in the dose range of 0.05

mg/kg to 0.5 mg/kg

Data from a Phase I study in patients with

relapsed or refractory lymphoma.[4]

Visualizations
Caption: IMM-01 signaling pathway and mechanism of action.
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Caption: A typical experimental workflow for developing IMM-01.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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